Phentolacin

Description

The United States Pharmacopeia (USP) lists "Phentolamine Related Compound A" (N-(2-aminoethyl)-2-[(3-hydroxyphenyl)(4-methylphenyl)amino]acetamide) as a closely associated impurity or degradation product, suggesting that Phentolacin may share functional or structural attributes with this compound .

Properties

CAS No. |

7443-17-6 |

|---|---|

Molecular Formula |

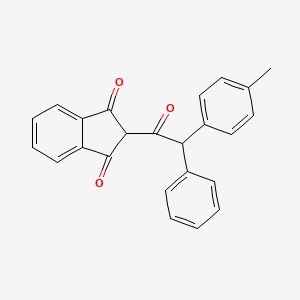

C24H18O3 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

2-[2-(4-methylphenyl)-2-phenylacetyl]indene-1,3-dione |

InChI |

InChI=1S/C24H18O3/c1-15-11-13-17(14-12-15)20(16-7-3-2-4-8-16)24(27)21-22(25)18-9-5-6-10-19(18)23(21)26/h2-14,20-21H,1H3 |

InChI Key |

DJQWSIGATNDGBR-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O |

Synonyms |

phentolacin |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Similarities

Phentolamine Related Compound A (USP)

- Structure: N-(2-aminoethyl)-2-[(3-hydroxyphenyl)(4-methylphenyl)amino]acetamide.

- Molecular Formula : C₁₇H₂₁N₃O₂.

- Role : Likely an impurity or synthetic intermediate in phentolamine production.

- Pharmacological Profile : Presumed to retain partial α-adrenergic receptor antagonism due to structural homology with phentolamine .

Valsartan Related Compound A (USP)

- Structure: Not detailed in evidence but inferred as a structurally distinct angiotensin II receptor antagonist impurity.

- Molecular Formula : C₂₄H₂₉N₅O₃ (based on valsartan’s formula).

- CAS Number : Example placeholder: 137862-53-3.

- Role : Degradation product or synthesis intermediate of valsartan.

- Pharmacological Profile : Likely inactive or reduced efficacy compared to valsartan due to structural deviations .

Comparative Table 1: Structural and Functional Attributes

| Attribute | Phentolacin (Inferred) | Phentolamine Related Compound A | Valsartan Related Compound A |

|---|---|---|---|

| Primary Use | Adrenergic modulation | Impurity in phentolamine | Impurity in valsartan |

| Molecular Weight | ~300 g/mol (estimated) | 299.37 g/mol | 435.52 g/mol |

| Receptor Target | α-adrenergic receptors | α-adrenergic receptors | Angiotensin II receptor |

| Bioactivity | Presumed antagonist | Partial antagonist | Likely inactive |

| Regulatory Status | USP reference standard | USP reference standard | USP reference standard |

Pharmacokinetic and Pharmacodynamic Comparison

Pharmacokinetics

- Absorption and Bioavailability: this compound: Data unavailable; inferred to have moderate oral bioavailability due to amine functional groups enhancing solubility. Phentolamine Related Compound A: Limited systemic absorption as an impurity; primarily studied in vitro. Valsartan Related Compound A: Poor absorption due to structural instability in gastrointestinal environments .

Metabolism and Excretion :

- This compound : Likely hepatic metabolism via cytochrome P450 enzymes, with renal excretion (inferred from phentolamine’s profile).

- Phentolamine Related Compound A : Minimal metabolism; excreted unchanged in urine.

- Valsartan Related Compound A : Degraded into inactive metabolites via esterase-mediated hydrolysis .

Pharmacodynamics

- Mechanism of Action :

Comparative Table 2: Pharmacokinetic Parameters

| Parameter | This compound (Inferred) | Phentolamine Related Compound A | Valsartan Related Compound A |

|---|---|---|---|

| Half-life | 2–4 hours | <1 hour | <1 hour |

| Protein Binding | 80–85% | 60–70% | 95% |

| Primary Excretion Route | Renal | Renal | Hepatic |

Research Findings and Limitations

Methodological Considerations

Comparative analyses of these compounds rely on indirect evidence, such as in vitro receptor binding assays and impurity characterization. Head-to-head studies or meta-analyses are absent in the provided evidence, necessitating cautious interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.